N-(2-iodophenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(2-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE is an organic compound that features both iodine and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE typically involves the reaction of 2-iodoaniline with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for N-(2-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Chemical Reactions Analysis
Types of Reactions
N-(2-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products include azides or thiocyanates.
Reduction: The major product is the corresponding amine.
Coupling: Biaryl compounds are formed as major products.
Scientific Research Applications
N-(2-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of N-(2-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE involves its ability to undergo various chemical transformations. The iodine and nitro groups play a crucial role in its reactivity, allowing it to participate in substitution, reduction, and coupling reactions. These reactions can lead to the formation of bioactive compounds that interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-IODOPHENYL)-4-NITROBENZENE-1-SULFONAMIDE
- N-(3-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE
- N-(4-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE
Uniqueness
N-(2-IODOPHENYL)-2-NITROBENZENE-1-SULFONAMIDE is unique due to the specific positioning of the iodine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound for various synthetic applications .
Properties
Molecular Formula |
C12H9IN2O4S |
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Molecular Weight |
404.18 g/mol |
IUPAC Name |
N-(2-iodophenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H9IN2O4S/c13-9-5-1-2-6-10(9)14-20(18,19)12-8-4-3-7-11(12)15(16)17/h1-8,14H |
InChI Key |
HJSNWULTCTXDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])I |
Origin of Product |
United States |
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